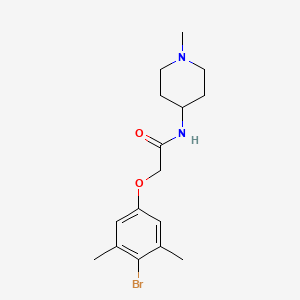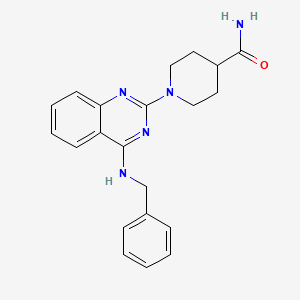![molecular formula C19H15F3N6 B4476612 2-[3-[1-[(3-Methylimidazol-4-yl)methyl]pyrazol-3-yl]phenyl]-4-(trifluoromethyl)pyrimidine](/img/structure/B4476612.png)
2-[3-[1-[(3-Methylimidazol-4-yl)methyl]pyrazol-3-yl]phenyl]-4-(trifluoromethyl)pyrimidine
Overview
Description
2-[3-[1-[(3-Methylimidazol-4-yl)methyl]pyrazol-3-yl]phenyl]-4-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
The synthesis of 2-[3-[1-[(3-Methylimidazol-4-yl)methyl]pyrazol-3-yl]phenyl]-4-(trifluoromethyl)pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the trifluoromethyl group. The final steps involve the attachment of the 3-methylimidazol-4-yl and pyrazol-3-yl groups. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products depend on the specific reaction conditions but can include various substituted derivatives of the original compound.
Scientific Research Applications
2-[3-[1-[(3-Methylimidazol-4-yl)methyl]pyrazol-3-yl]phenyl]-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-[3-[1-[(3-Methylimidazol-4-yl)methyl]pyrazol-3-yl]phenyl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
When compared to similar compounds, such as other trifluoromethyl-substituted pyrimidines, 2-[3-[1-[(3-Methylimidazol-4-yl)methyl]pyrazol-3-yl]phenyl]-4-(trifluoromethyl)pyrimidine stands out due to its unique combination of functional groups. Similar compounds include:
4-(Trifluoromethyl)pyrimidine: Lacks the additional imidazole and pyrazole groups.
2-[3-(1H-pyrazol-3-yl)phenyl]-4-(trifluoromethyl)pyrimidine: Does not have the methylimidazole group.
2-[3-[1-(4-Methylimidazol-5-yl)methyl]pyrazol-3-yl]phenyl]-4-(trifluoromethyl)pyrimidine: Similar but with a different substitution pattern on the imidazole ring.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Properties
IUPAC Name |
2-[3-[1-[(3-methylimidazol-4-yl)methyl]pyrazol-3-yl]phenyl]-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N6/c1-27-12-23-10-15(27)11-28-8-6-16(26-28)13-3-2-4-14(9-13)18-24-7-5-17(25-18)19(20,21)22/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFAFSCOLLFPMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CN2C=CC(=N2)C3=CC(=CC=C3)C4=NC=CC(=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole](/img/structure/B4476529.png)
![7-cyclohexyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4476555.png)


![5-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}-3-phenylisoxazole](/img/structure/B4476571.png)
![4-[4-(ethylsulfonyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B4476573.png)
![N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B4476578.png)
![[1-(2-amino-6-chloro-4-pyrimidinyl)-4-piperidinyl]methanol](/img/structure/B4476591.png)
![(3-chlorophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B4476598.png)
![4-ETHOXY-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE](/img/structure/B4476627.png)
![N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B4476635.png)
![4-[2-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]-N-(3-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4476643.png)
![6-(5-methyl-1H-pyrazol-3-yl)-3-[(4-phenyl-1-piperazinyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4476649.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-benzyl-2-phenylacetamide](/img/structure/B4476655.png)
